molecular formula C17H17NO2 B5717470 (2E)-N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylprop-2-enamide

(2E)-N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylprop-2-enamide

Cat. No.: B5717470
M. Wt: 267.32 g/mol
InChI Key: FBXWOPUEBINLGA-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylprop-2-enamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-hydroxy-4,5-dimethylbenzaldehyde with phenylacetic acid under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with high purity and yield, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(2E)-N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide: Similar structure but lacks the dimethyl groups.

    (2E)-N-(4-hydroxy-3,5-dimethylphenyl)-3-phenylprop-2-enamide: Similar structure with different positions of the hydroxyl and dimethyl groups.

Uniqueness

(2E)-N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylprop-2-enamide is unique due to the specific positioning of the hydroxyl and dimethyl groups on the aromatic ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-12-10-15(16(19)11-13(12)2)18-17(20)9-8-14-6-4-3-5-7-14/h3-11,19H,1-2H3,(H,18,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXWOPUEBINLGA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)O)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.